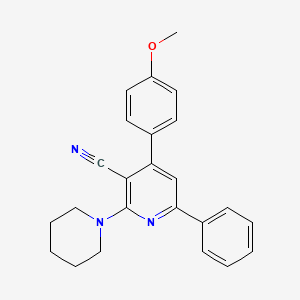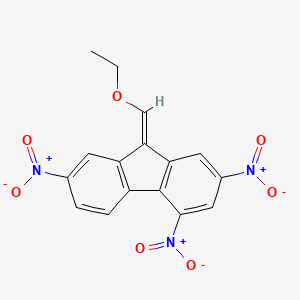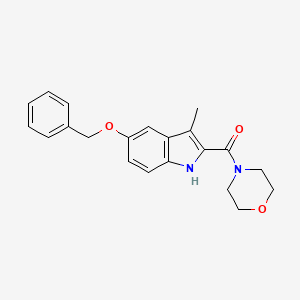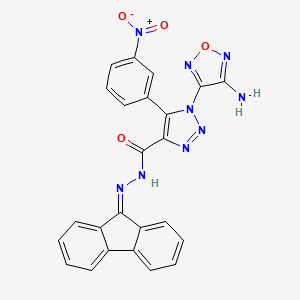
4-(4-Methoxyphenyl)-6-phenyl-2-(piperidin-1-yl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)-6-phenyl-2-(piperidin-1-yl)pyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a methoxyphenyl group, a phenyl group, a piperidinyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-6-phenyl-2-(piperidin-1-yl)pyridine-3-carbonitrile typically involves multicomponent reactions (MCRs). One efficient method involves the one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines. This multicomponent coupling can be catalyzed by trimethylsilyl iodide (TMSI) in methanol at room temperature, yielding the desired substituted pyridines in moderate to good yields .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Catalysts and reaction conditions would be optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-6-phenyl-2-(piperidin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 4-(4-Hydroxyphenyl)-6-phenyl-2-(piperidin-1-yl)pyridine-3-carbonitrile.
Reduction: Formation of 4-(4-Methoxyphenyl)-6-phenyl-2-(piperidin-1-yl)pyridine-3-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(4-Methoxyphenyl)-6-phenyl-2-(piperidin-1-yl)pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-6-phenyl-2-(piperidin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Bromo-4,5-dimethoxyphenyl)-6-phenyl-2-(piperidin-1-yl)pyridine-3-carbonitrile
- 6-(1,2-Dihydro-4-hydroxy-1-methyl-2-oxoquinolin-3-yl)-4-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)pyridine-3-carbonitrile
Uniqueness
4-(4-Methoxyphenyl)-6-phenyl-2-(piperidin-1-yl)pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxyphenyl group, a phenyl group, a piperidinyl group, and a carbonitrile group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C24H23N3O |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-6-phenyl-2-piperidin-1-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C24H23N3O/c1-28-20-12-10-18(11-13-20)21-16-23(19-8-4-2-5-9-19)26-24(22(21)17-25)27-14-6-3-7-15-27/h2,4-5,8-13,16H,3,6-7,14-15H2,1H3 |
InChI Key |
VVKXLGTURWAIHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)N3CCCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({N'-[(E)-(2-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide](/img/structure/B11542350.png)
![3-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11542364.png)
![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11542366.png)

![N'-[(E)-anthracen-9-ylmethylidene]-2-ethoxybenzohydrazide](/img/structure/B11542371.png)

![2-(Benzoyloxy)-5-[(E)-{[2-(naphthalen-1-YL)acetamido]imino}methyl]phenyl benzoate](/img/structure/B11542379.png)

![(2Z)-5-amino-2-(2-iodobenzylidene)-7-(2-iodophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11542391.png)
![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-2-oxo-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11542392.png)
![2-{[(E)-(4-formylphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11542404.png)
![4-({[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetyl}amino)benzenesulfonic acid](/img/structure/B11542405.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11542413.png)
![2,4-dibromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11542421.png)
